molecular formula C22H22N2 B11943821 N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline CAS No. 109867-19-8

N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline

Cat. No.: B11943821
CAS No.: 109867-19-8
M. Wt: 314.4 g/mol
InChI Key: OAXBGVGQXKPNCT-UHFFFAOYSA-N
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Description

N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline is a Schiff base compound formed via the condensation of an aniline derivative (N-phenyl-1,4-benzenediamine) and 4-isopropylbenzaldehyde. The structure features a central imine (-C=N-) linkage, with a phenyl group attached to the nitrogen atom and a 4-propan-2-ylphenyl (cumyl) group at the methylidene position. This compound belongs to a class of organic molecules widely studied for their optical, catalytic, and supramolecular properties due to the conjugated π-system and tunable substituents .

Properties

CAS No.

109867-19-8

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline

InChI

InChI=1S/C22H22N2/c1-17(2)19-10-8-18(9-11-19)16-23-20-12-14-22(15-13-20)24-21-6-4-3-5-7-21/h3-17,24H,1-2H3

InChI Key

OAXBGVGQXKPNCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Schiff Bases

Schiff bases are characterized by their imine functional group, and their properties are highly influenced by the substituents on the aromatic rings. Below is a comparative analysis of structurally related compounds:

N1-phenyl-N4-[(E)-(pyren-1-yl)methylidene]benzene-1,4-diamine
  • Structure : Similar backbone but substituted with a pyrene group instead of cumyl.
  • Properties : The pyrene moiety enhances π-π stacking interactions, leading to distinct supramolecular architectures in crystalline phases. This contrasts with the cumyl group in the target compound, which introduces steric bulk and lipophilicity .
N-phenyl-4-[(quinolin-2-ylmethylene)amino]aniline (WOJJIQ)
  • Structure: Contains a quinoline ring instead of cumyl.
  • The target compound lacks such coordination capabilities but offers improved solubility in non-polar solvents due to the isopropyl group .
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline
  • Structure: Features a nitro (-NO₂) group (electron-withdrawing) and dimethylamino (-NMe₂) group (electron-donating).
  • Properties : The nitro group reduces electron density at the imine linkage, stabilizing the compound against nucleophilic attacks. In contrast, the cumyl group in the target compound is electron-donating, increasing reactivity at the imine site .

Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Impact
Target Compound 4-Propan-2-ylphenyl Moderate electron-donating High (bulky isopropyl group)
N-Phenyl-4-(trifluoromethyl)aniline Trifluoromethyl (-CF₃) Strong electron-withdrawing Low
3-Methyl-N-[(4-morpholinophenyl)methylideneamino]aniline Morpholine (heterocyclic) Electron-donating Moderate (planar morpholine)
N-Phenyl-4-(phenyldiazenyl)aniline Azo (-N=N-) linkage Conjugation enhancer Low
  • Electronic Effects : The cumyl group in the target compound donates electrons via hyperconjugation, red-shifting UV-Vis absorption compared to nitro-substituted analogs .
  • Steric Effects: The isopropyl group hinders planarization of the imine linkage, reducing crystallinity compared to pyrene- or quinoline-substituted Schiff bases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Schiff base formation : React substituted aniline derivatives with aldehydes under reflux in ethanol or acetic acid. For example, condense 4-amino-N-phenylaniline with 4-isopropylbenzaldehyde in acidic conditions (e.g., glacial acetic acid) to form the methylideneamino linkage .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) to isolate the product. Monitor purity via TLC and confirm with NMR (e.g., ¹H/¹³C NMR for imine proton at ~8.3 ppm and aromatic protons) .
  • Optimization : Vary reaction time, temperature, and catalyst (e.g., p-toluenesulfonic acid) to maximize yield. For scale-up, consider solvent-free or microwave-assisted synthesis to reduce side products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks using ¹H (aromatic protons: 6.5–8.5 ppm; imine proton: ~8.3 ppm) and ¹³C NMR (C=N: ~160 ppm; isopropyl carbons: 20–35 ppm). Compare with DFT-predicted shifts for validation .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak). Fragmentation patterns help verify the imine and isopropyl groups .
  • IR Spectroscopy : Identify C=N stretch (~1600–1650 cm⁻¹) and N-H stretches (if present) .
    • Data Table :
TechniqueKey SignalsReference
¹H NMRδ 8.3 (s, 1H, C=NH)
¹³C NMRδ 160.2 (C=N)
IR1620 cm⁻¹ (C=N)
ESI-MSm/z 355.2 [M+H]⁺

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps, electrostatic potential (ESP), and hyperpolarizability (for nonlinear optical applications) .
  • Multiwfn Analysis : Generate electron density maps and bond order analysis to identify charge transfer pathways and reactive sites (e.g., imine group as an electron acceptor) .
    • Key Insights :
  • HOMO-LUMO gap < 4 eV suggests potential semiconductor behavior.
  • High ESP at the imine nitrogen indicates susceptibility to nucleophilic attack .

Q. What strategies should be employed to resolve contradictions in crystallographic data during structure determination?

  • Approach :

  • Refinement Software : Use SHELXL for high-resolution data to resolve disorder (e.g., isopropyl group rotamers). Apply TWINABS for twinned crystals .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury to visualize packing interactions .
  • Case Study : If bond lengths deviate >0.05 Å from DFT predictions, re-exclude solvent molecules or test for pseudosymmetry .

Q. How can researchers analyze the compound’s potential as a ligand or catalyst in coordination chemistry?

  • Methodology :

  • Metal Complexation : React with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry (redox activity) .
  • X-ray Diffraction : Confirm coordination geometry (e.g., square planar vs. octahedral) and compare bond lengths/angles with DFT-optimized structures .
    • Data Table :
MetalObserved GeometryKey UV-Vis λ (nm)Reference
Cu(II)Square planar650 (d-d)
Fe(III)Octahedral480 (LMCT)

Handling Data Contradictions

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

  • Steps :

Re-examine Sample Purity : Ensure no solvent residues or byproducts via HPLC .

Adjust DFT Parameters : Include anharmonic corrections or solvent effects (e.g., PCM model) .

Compare with Solid-State IR : Use ATR-FTIR to rule out polymorphism effects .

Q. What experimental controls are critical when studying the compound’s biological activity (e.g., enzyme inhibition)?

  • Best Practices :

  • Negative Controls : Use unsubstituted aniline derivatives to isolate the role of the methylideneamino group .
  • Dose-Response Curves : Test across 0.1–100 μM to rule out nonspecific effects (e.g., aggregation).
  • Kinetic Assays : Measure IC₅₀ values under varying pH/temperature to confirm mechanism (competitive vs. noncompetitive) .

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